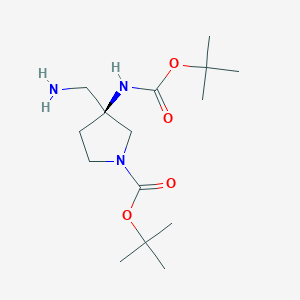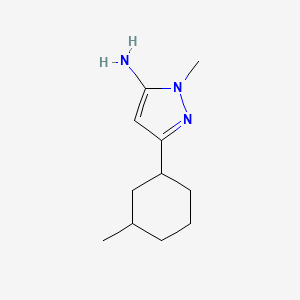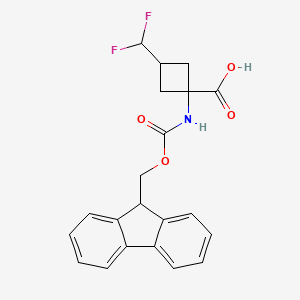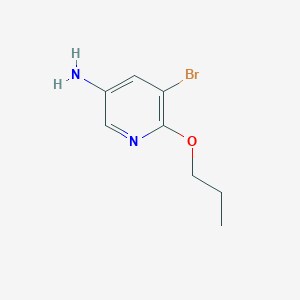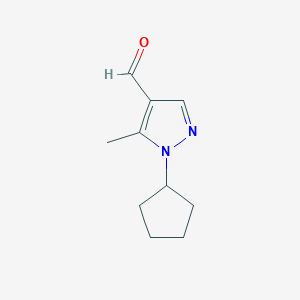![molecular formula C10H21Cl2N3O B13334171 4,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B13334171.png)
4,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride typically involves a multi-step process. The starting materials and reagents are carefully selected to ensure the desired chemical transformations. Common synthetic routes include:
Cyclization Reactions: Formation of the spirocyclic core through cyclization reactions involving appropriate precursors.
Methylation: Introduction of methyl groups at specific positions using methylating agents under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield. The process may also involve automation and stringent quality control measures to meet industrial standards .
化学反应分析
Types of Reactions
4,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify specific functional groups.
Substitution: The compound can participate in substitution reactions where certain atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学研究应用
4,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of the METTL3/METTL14 protein complex, which plays a role in RNA modifications and is implicated in diseases such as cancer and diabetes.
Biological Research: The compound is used to investigate the biological pathways and molecular mechanisms involving RNA methylation.
Industrial Applications: It may have applications in the development of pharmaceuticals and other chemical products.
作用机制
The compound exerts its effects by targeting specific molecular pathways. For instance, as an inhibitor of the METTL3/METTL14 complex, it interferes with the methylation of RNA, thereby affecting gene expression and cellular functions. This mechanism is particularly relevant in the context of diseases where RNA methylation plays a critical role .
相似化合物的比较
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one:
1,4,8-Triazaspiro[5.5]undecan-5-one: Another derivative with comparable properties.
Uniqueness
4,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride is unique due to its specific methylation pattern, which may confer distinct biological activities and chemical properties compared to its analogs .
属性
分子式 |
C10H21Cl2N3O |
|---|---|
分子量 |
270.20 g/mol |
IUPAC 名称 |
4,10-dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one;dihydrochloride |
InChI |
InChI=1S/C10H19N3O.2ClH/c1-8-7-10(3-4-11-8)9(14)13(2)6-5-12-10;;/h8,11-12H,3-7H2,1-2H3;2*1H |
InChI 键 |
ZPXKAZVFDHARTI-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2(CCN1)C(=O)N(CCN2)C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



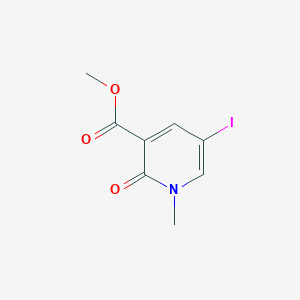

![4,4-Difluoro-1-oxa-8-azaspiro[5.5]undecane](/img/structure/B13334112.png)

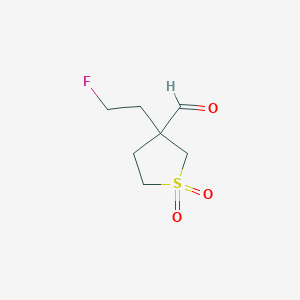
![Methyl 1'-tosylspiro[cyclohexane-1,3'-indoline]-5'-carboxylate](/img/structure/B13334136.png)
![tert-Butyl 3-bromo-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-4-carboxylate](/img/structure/B13334141.png)
